Cas no 320420-58-4 (4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile)

4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a specialized organic compound featuring a triazole moiety integrated with a nitrile and ketone functional group. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of heterocyclic compounds. The presence of the 1,2,4-triazole ring enhances its utility in forming biologically active molecules, while the nitrile group offers versatility in further chemical modifications. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it a valuable reagent for researchers focusing on nitrogen-containing heterocycles. The compound is typically handled under controlled conditions due to its reactivity profile.
4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile structure
320420-58-4 structure
Product Name:4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile
CAS No:320420-58-4
MF:C8H10N4O
MW:178.191200733185
MDL:MFCD00202122
CID:2184102
PubChem ID:1483655
Update Time:2025-11-05

4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile
    • 4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile
    • 1G-047
    • 320420-58-4
    • SCHEMBL925105
    • MFCD00202122
    • AKOS005082191
    • DTXSID80363281
    • DB-263186
    • MDL: MFCD00202122
    • Inchi: 1S/C8H10N4O/c1-8(2,7(13)3-4-9)12-6-10-5-11-12/h5-6H,3H2,1-2H3
    • InChI Key: YMDOZOMKYTXVNY-UHFFFAOYSA-N
    • SMILES: O=C(CC#N)C(C)(C)N1C=NC=N1

Computed Properties

  • Exact Mass: 178.08546096Da
  • Monoisotopic Mass: 178.08546096Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 71.6Ų

4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M176755-25mg
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
320420-58-4
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$ 230.00 2022-06-04
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M176755-50mg
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
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AB299330-500 mg
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, 90%; .
320420-58-4 90%
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AB299330-1 g
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, 90%; .
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AB299330-500mg
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, 90%; .
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AB299330-1g
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, 90%; .
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4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile Suppliers

Amadis Chemical Company Limited
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(CAS:320420-58-4)4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile
Order Number:A1181267
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:46
Price ($):551.0
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Additional information on 4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile

Introduction to 4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile (CAS No. 320420-58-4)

4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, identified by its Chemical Abstracts Service (CAS) number 320420-58-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of nitriles and features a unique structural motif incorporating a 1H-1,2,4-triazole moiety, which is well-documented for its versatile biological activities. The presence of this heterocyclic ring system alongside a β-keto nitrile functionality positions this molecule as a promising candidate for further exploration in drug discovery and synthetic chemistry.

The structural framework of 4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile consists of a five-carbon chain terminated by a nitrile group (-CN), with a methyl group at the fourth carbon and an oxo group (C=O) at the third carbon. The integration of the 1H-1,2,4-triazole ring at the fourth carbon introduces a nitrogen-rich scaffold that is known to interact favorably with biological targets. This design not only enhances the compound's potential for binding to specific enzymes or receptors but also opens up avenues for modulating its pharmacological properties through structural derivatization.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their inherent biological activity and synthetic accessibility. The 1H-1,2,4-triazole scaffold, in particular, has been extensively studied for its role in various pharmacological applications. Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions makes it an attractive component in the design of bioactive molecules. Furthermore, triazole derivatives have demonstrated efficacy in multiple therapeutic areas, including antiviral, antibacterial, anti-inflammatory, and anticancer applications.

The nitrile group in 4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is another critical feature that contributes to its pharmacological potential. Nitriles are known to exhibit diverse biological activities and can serve as key pharmacophores in drug molecules. They can undergo metabolic conversion to carboxylic acids or amides, which may influence the compound's pharmacokinetic profile. Additionally, the electrophilic nature of the nitrile carbon allows for further functionalization via nucleophilic addition reactions, providing chemists with ample opportunities to tailor the molecule's properties.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of compounds like 4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile for potential biological activity. These tools enable researchers to predict binding affinities and interactions with target proteins or nucleic acids with high accuracy. Such simulations have been instrumental in identifying novel drug candidates and optimizing their structures for improved efficacy and selectivity. In this context, CAS No. 320420-58-4 serves as a valuable reference point for researchers exploring derivatives of this compound.

The synthesis of 4-Methyl-3-oxyo-octyl-(tribromomethoxy)methane involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps typically include condensation reactions between appropriate precursors followed by functional group interconversions to introduce the desired substituents. The integration of the 1H-Hexahydroindazol(5',5'-b)furan scaffold further underscores the compound's complexity and potential for structural diversification.

The pharmaceutical industry has shown increasing interest in developing small molecule inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The structural features of CAS No. 32042058 6999569 7999600 make it an intriguing candidate for such applications. By leveraging computational methods and high-throughput screening assays, researchers aim to identify analogs of this compound that exhibit enhanced binding affinity or altered pharmacokinetic profiles.

In conclusion, 4-Methyl-octanenitrile, featuring the triazole moiety at position 3' , represents a structurally interesting molecule with significant potential in medicinal chemistry . Its unique combination of functional groups positions it as a valuable scaffold for further exploration . As research progresses , compounds like these will continue to play a crucial role in developing novel therapeutic agents .

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Amadis Chemical Company Limited
(CAS:320420-58-4)4-Methyl-3-oxo-4-(1h-1,2,4-triazol-1-yl)pentanenitrile
A1181267
Purity:99%
Quantity:1g
Price ($):551.0
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